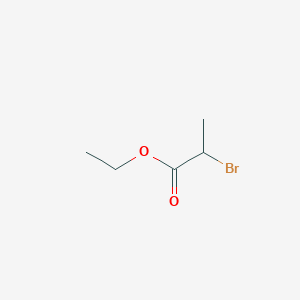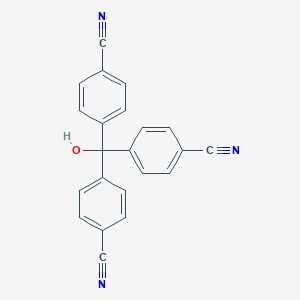
Ethyl 7-(3-amino-2,4,6-triiodophenyl)heptanoate
説明
"Ethyl 7-(3-amino-2,4,6-triiodophenyl)heptanoate" is a complex organic compound potentially related to iodinated contrast media used in medical imaging, given its structural components. This introduction aims to explore the synthesis methods, molecular structure, and chemical properties through related scientific literature.
Synthesis AnalysisThe synthesis of complex organic compounds often involves multi-step reactions, starting from simpler molecules to achieve the desired structure. For example, compounds similar in complexity have been synthesized through reactions that involve cyclization, condensation, and functional group transformations (Xiang, 2004). These methods could be analogous to the potential synthesis pathway for "Ethyl 7-(3-amino-2,4,6-triiodophenyl)heptanoate."
Molecular Structure Analysis
The molecular structure of complex organic molecules is crucial for understanding their chemical behavior and interactions. X-ray crystallography is a common technique for determining the precise arrangement of atoms within a molecule. Studies have revealed detailed structural information, including bond lengths, angles, and conformations, which are essential for the rational design of compounds with desired properties (Sapnakumari et al., 2014).
Chemical Reactions and Properties
The reactivity of a compound like "Ethyl 7-(3-amino-2,4,6-triiodophenyl)heptanoate" can be influenced by its functional groups and molecular structure. Amino groups and ester functionalities typically undergo various chemical reactions, including nucleophilic substitutions and hydrolysis. These reactions can significantly alter the molecule's properties and potential applications. Research on similar compounds provides insights into the types of chemical transformations that could be relevant (Tanaka et al., 1996).
Physical Properties Analysis
The physical properties of organic compounds, such as melting points, boiling points, solubility, and crystal structure, are influenced by their molecular structure. For instance, the presence of iodine atoms in a compound can significantly increase its molecular weight and alter its solubility in various solvents. Analytical techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are used to study these properties (Kurbanova et al., 2009).
Chemical Properties Analysis
The chemical properties of a compound are closely related to its reactivity and stability under different conditions. For "Ethyl 7-(3-amino-2,4,6-triiodophenyl)heptanoate," aspects such as acid-base behavior, reactivity towards oxidizing or reducing agents, and susceptibility to hydrolysis would be critical. These properties dictate the compound's behavior in chemical syntheses and its stability during storage and application (Mohamed, 2021).
科学的研究の応用
Asymmetric Synthesis Applications
- Asymmetric Synthesis in Aqueous Solution: Waldmann and Braun (1991) explored the asymmetric synthesis of methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates through Aza-Diels-Alder reactions. This work demonstrates the potential of ethyl heptanoate derivatives in asymmetric synthesis, a key area in chemical research (Waldmann & Braun, 1991).
Synthesis of Complex Organic Compounds
- Synthesis of Prostaglandin Analogues: Vostrikov et al. (2010) reported on the condensation of ethyl 7-(2-oxo-5-formulcyclopentyl)heptanoate to form ethyl (±)-(13,15-dideoxy)-16-methyl-9-oxoprosta-13(E,Z),15(E)-dienoate. This highlights the use of ethyl heptanoate derivatives in synthesizing complex organic compounds like prostaglandins (Vostrikov et al., 2010).
Pharmaceutical Research
- Development of HMG-CoA Reductase Inhibitors: Hoffman et al. (1985) investigated the preparation of 7-(substituted aryl)-3,5-dihydroxy-6-heptenoic (heptanoic) acids and their lactone derivatives for inhibiting HMG-CoA reductase. This work is significant for pharmaceutical research, particularly in the development of cholesterol-lowering drugs (Hoffman et al., 1985).
Crystallography and Material Science
- Crystal Structure Analysis: Xiang (2004) focused on the synthesis and crystallization of ethyl(2-amino-4-(3-nitrophenyl)-1,4-dihydro-2H-pyrano[3,2- h]quinolin-3-)carboxylate, providing insights into crystallography and materials science. This research contributes to understanding the molecular structure and properties of ethyl heptanoate derivatives (Wangchun Xiang, 2004).
Fluorescence and Dye Applications
- Fluorescence Properties in Dyes: Rangnekar and Rajadhyaksha (1987) explored the fluorescence properties of compounds synthesized from 3-Amino- and 4-amino-N-phenylphthalimides and ethyl ethoxymethylene derivatives, indicating potential applications in dye technology and fluorescence studies (Rangnekar & Rajadhyaksha, 1987).
Catalysis and Chemical Transformations
- Catalytic Ketonization Studies: Gliński et al. (2005) investigated the ketonization of alkyl esters of heptanoic acid, including ethyl heptanoate derivatives, using oxide catalysts. This research is relevant to chemical engineering and catalysis (Gliński, Szymański, & Łomot, 2005).
Biomedical and Cancer Research
- Anti-Proliferative Activity in Tumor Cells: Thomas et al. (2017) studied 5-alkyl-2-amino-3-methylcarboxylate thiophenes, including derivatives with ethyl groups, demonstrating pronounced anti-proliferative activity in tumor cells. This is significant in the context of cancer research and drug development (Thomas et al., 2017).
Chemical Engineering and Polymer Science
- Growth and Polymer Incorporation Studies: Scholz et al. (1994) explored the use of ethyl heptanoate and its derivatives in the growth of Pseudomonas oleovorans and the incorporation of ester groups in poly(β-hydroxyalkanoate) production, which is pertinent to polymer science and chemical engineering (Scholz, Fuller, & Lenz, 1994).
特性
IUPAC Name |
ethyl 7-(3-amino-2,4,6-triiodophenyl)heptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20I3NO2/c1-2-21-13(20)8-6-4-3-5-7-10-11(16)9-12(17)15(19)14(10)18/h9H,2-8,19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRSTVREZNQBLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC1=C(C(=C(C=C1I)I)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20I3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
627.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-(3-amino-2,4,6-triiodophenyl)heptanoate | |
CAS RN |
161466-39-3 | |
| Record name | Ethyl 7-(3-amino-2,4,6-triiodophenyl)-heptanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















